Acid red 180

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6408-26-0 |

|---|---|

Molecular Formula |

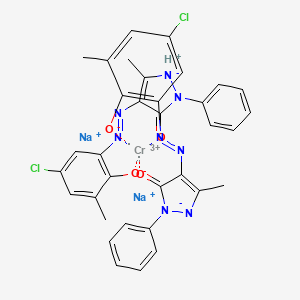

C34H27Cl2CrN8Na2O4+2 |

Molecular Weight |

780.5 g/mol |

IUPAC Name |

disodium;4-chloro-2-methyl-6-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]phenolate;chromium(3+);hydron |

InChI |

InChI=1S/2C17H15ClN4O2.Cr.2Na/c2*1-10-8-12(18)9-14(16(10)23)19-20-15-11(2)21-22(17(15)24)13-6-4-3-5-7-13;;;/h2*3-9H,1-2H3,(H2,19,20,21,23,24);;;/q;;+3;2*+1/p-3 |

InChI Key |

VQHWSAGRWJWMCJ-UHFFFAOYSA-K |

Canonical SMILES |

[H+].CC1=CC(=CC(=C1[O-])N=NC2=C([N-]N(C2=O)C3=CC=CC=C3)C)Cl.CC1=CC(=CC(=C1[O-])N=NC2=C([N-]N(C2=O)C3=CC=CC=C3)C)Cl.[Na+].[Na+].[Cr+3] |

Origin of Product |

United States |

Q & A

Basic: What analytical techniques are essential for characterizing Acid Red 180’s chemical purity and structural identity in synthetic studies?

Methodological Answer:

- UV-Vis Spectroscopy : Measure absorbance at λmax 505 nm (characteristic of azo dyes) with calibration against certified standards.

- HPLC : Use a C18 reverse-phase column with a methanol-water gradient (70:30 v/v) and monitor retention time consistency .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (M<sup>+</sup>) and fragmentation patterns to verify structural integrity .

- Reference Materials : Cross-validate results with commercially available this compound standards (e.g., Sigma-Aldrich) to ensure accuracy .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:

- Controlled Replication : Reproduce studies using identical buffers (e.g., phosphate-buffered saline at pH 3–9) and monitor degradation via HPLC at fixed intervals .

- Photodegradation Controls : Use light-protected chambers to isolate pH effects from photolytic interference .

- Statistical Modeling : Apply multi-factor ANOVA to differentiate pH-driven instability from confounding variables (e.g., temperature, light exposure) .

- Meta-Analysis : Systematically compare experimental conditions (e.g., ionic strength, oxygen levels) across conflicting studies to identify critical variables .

Basic: What protocols ensure reproducibility in synthesizing this compound for laboratory-scale studies?

Methodological Answer:

- Stepwise Synthesis : Follow diazotization and coupling reactions under nitrogen atmosphere to prevent oxidation .

- Purity Checks : Conduct TLC (silica gel, ethyl acetate mobile phase) after each synthetic step to monitor intermediate purity .

- Documentation : Record exact molar ratios (e.g., naphthol:diazo compound), reaction times, and temperature (±1°C tolerance) .

Advanced: What experimental designs are optimal for studying this compound’s binding interactions with biological macromolecules?

Methodological Answer:

- Biolayer Interferometry (BLI) : Immobilize target proteins (e.g., serum albumin) on streptavidin biosensors and measure binding kinetics (kon/koff) at varying dye concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .

- Competitive Assays : Pre-incubate proteins with known ligands (e.g., warfarin for serum albumin) to identify binding site specificity .

Basic: How should researchers validate spectrophotometric quantification of this compound in aqueous solutions?

Methodological Answer:

- Calibration Curves : Prepare triplicate standards (0.1–10 µg/mL) and ensure linearity (R<sup>2</sup> ≥ 0.995) at λmax 505 nm .

- Matrix Effects : Test recovery rates in complex matrices (e.g., wastewater) using standard addition methods .

- Interference Checks : Scan samples from 400–600 nm to detect overlapping absorbance from co-pollutants (e.g., humic acids) .

Advanced: What strategies mitigate batch-to-batch variability in this compound’s photophysical properties during large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust conditions in real time .

- Post-Synthesis Crystallization : Optimize solvent-antisolvent ratios (e.g., acetone/water) to standardize crystal morphology and purity .

- Accelerated Aging Studies : Expose batches to controlled stressors (e.g., UV light, 40°C) and correlate stability with synthesis parameters .

Basic: What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity assays?

Methodological Answer:

- Nonlinear Regression : Fit data to logistic models (e.g., Hill equation) to estimate EC50 values .

- Outlier Detection : Use Grubbs’ test (α=0.05) to exclude anomalous data points .

- Replication : Perform triplicate assays with independent preparations to assess variability .

Advanced: How can researchers design studies to elucidate the degradation pathways of this compound in environmental matrices?

Methodological Answer:

- LC-MS/MS : Identify transient intermediates (e.g., sulfonated aromatic amines) during ozonation or photolysis .

- Isotopic Labeling : Use <sup>18</sup>O-labeled H2O to track hydroxyl radical involvement in advanced oxidation processes .

- Quantum Chemical Modeling : Simulate reaction pathways (e.g., DFT calculations) to predict bond cleavage sites .

Basic: What guidelines ensure ethical and rigorous reporting of this compound research data?

Methodological Answer:

- MIAME Compliance : Document raw data (e.g., spectra, chromatograms) and metadata (instrument settings, sample prep) in supplementary files .

- Reproducibility Checklists : Adopt templates from ACS Style Guide for experimental details (e.g., solvent grades, agitation speeds) .

- Conflict Disclosure : Declare funding sources and potential biases (e.g., industry partnerships) in acknowledgments .

Advanced: How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

Methodological Answer:

- Sensitivity Analysis : Vary input parameters (e.g., solvent permittivity, temperature) in molecular dynamics simulations to align with empirical data .

- Benchmarking : Compare DFT-predicted redox potentials with cyclic voltammetry measurements .

- Error Propagation Models : Quantify uncertainties in computational assumptions (e.g., basis set selection) using Monte Carlo methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.